

(2,6-Dichlorophenyl)acetic-2,2-d2 CAS number

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Compound of Interest

Compound Name: (2,6-Dichlorophenyl)acetic-2,2-d2

Cat. No.: B595211

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An In-depth Technical Guide to **(2,6-Dichlorophenyl)acetic-2,2-d2** Acid

CAS Number: 1219803-63-0

This technical guide provides a comprehensive overview of **(2,6-Dichlorophenyl)acetic-2,2-d2** acid, a deuterated analog of 2,6-Dichlorophenylacetic acid. This isotopically labeled compound is a critical tool for researchers, scientists, and drug development professionals, particularly in the fields of analytical chemistry, pharmacokinetics, and metabolism studies. Its primary application is as an internal standard in quantitative analyses, leveraging the near-identical chemical properties to the parent compound but with a distinct mass, making it ideal for mass spectrometry-based detection methods.

Physicochemical and Analytical Data

A summary of the key quantitative data for **(2,6-Dichlorophenyl)acetic-2,2-d2** acid and its non-deuterated counterpart is presented below.

Property	(2,6-Dichlorophenyl)acetic-2,2-d2 Acid	2,6-Dichlorophenylacetic Acid
CAS Number	1219803-63-0	6575-24-2
Molecular Formula	C ₈ H ₄ D ₂ Cl ₂ O ₂	C ₈ H ₆ Cl ₂ O ₂
Molecular Weight	207.05 g/mol	205.04 g/mol
Synonyms	(2,6-Dichlorophenyl)acetic- α,α -d ₂ Acid, Benzeneacetic-d ₂ acid, 2,6-dichloro-	2-(2,6-dichlorophenyl)acetic acid, 2,6-Dichlorobenzeneacetic acid
Melting Point	Not available	158-161 °C
Form	Solid	Solid

Synthesis of (2,6-Dichlorophenyl)acetic-2,2-d2 Acid

While a specific, detailed synthesis protocol for the deuterated compound is not readily available in peer-reviewed literature, a plausible and chemically sound method can be derived from established syntheses of the non-deuterated analog and general deuteration techniques. The following is a representative experimental protocol.

Experimental Protocol: Synthesis

Objective: To synthesize **(2,6-Dichlorophenyl)acetic-2,2-d2** acid from 2,6-dichlorobenzyl cyanide.

Materials:

- 2,6-Dichlorobenzyl cyanide
- Potassium hydroxide (KOH)
- Ethanol-d₆ (C₂D₅OD)
- Deuterium oxide (D₂O)
- Hydrochloric acid (HCl)

- Chloroform
- Magnesium sulfate (MgSO_4), anhydrous
- Round-bottom flask with reflux condenser
- Stirring apparatus
- Standard laboratory glassware
- Rotary evaporator

Procedure:

- Hydrolysis with Deuterated Solvents:
 - In a round-bottom flask, dissolve 2,6-dichlorobenzyl cyanide (18.6 g, 100 mmol) in a mixture of ethanol- d_6 (40 mL) and deuterium oxide (50 mL).
 - Add potassium hydroxide (30 g) to the solution.
 - Heat the mixture to 80°C and maintain under reflux with stirring for 20 hours. This extended heating in deuterated solvents facilitates the hydrolysis of the nitrile to a carboxylate and the exchange of the α -protons with deuterium.
- Acidification and Extraction:
 - Cool the reaction mixture to room temperature.
 - Carefully quench the reaction by adding hydrochloric acid until the pH of the solution reaches 3.
 - Transfer the mixture to a separatory funnel and extract the product with chloroform (5 x 50 mL).
 - Combine the organic extracts.
- Drying and Solvent Removal:

- Dry the combined chloroform extracts over anhydrous magnesium sulfate.
- Filter the drying agent.
- Remove the chloroform under reduced pressure using a rotary evaporator to yield the crude **(2,6-Dichlorophenyl)acetic-2,2-d2** acid.
- Purification (Optional):
 - The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain a product of higher purity.



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A diagram illustrating the synthesis workflow for **(2,6-Dichlorophenyl)acetic-2,2-d2** acid.

Application in Bioanalytical Methods

(2,6-Dichlorophenyl)acetic-2,2-d2 acid is an ideal internal standard for the quantification of diclofenac and its metabolites in biological matrices such as plasma, urine, and tissue homogenates. The following is a representative workflow for the analysis of diclofenac in human plasma using LC-MS/MS.

Experimental Protocol: LC-MS/MS Quantification of Diclofenac

Objective: To quantify the concentration of diclofenac in human plasma using a validated LC-MS/MS method with **(2,6-Dichlorophenyl)acetic-2,2-d2** acid as an internal standard.

Materials:

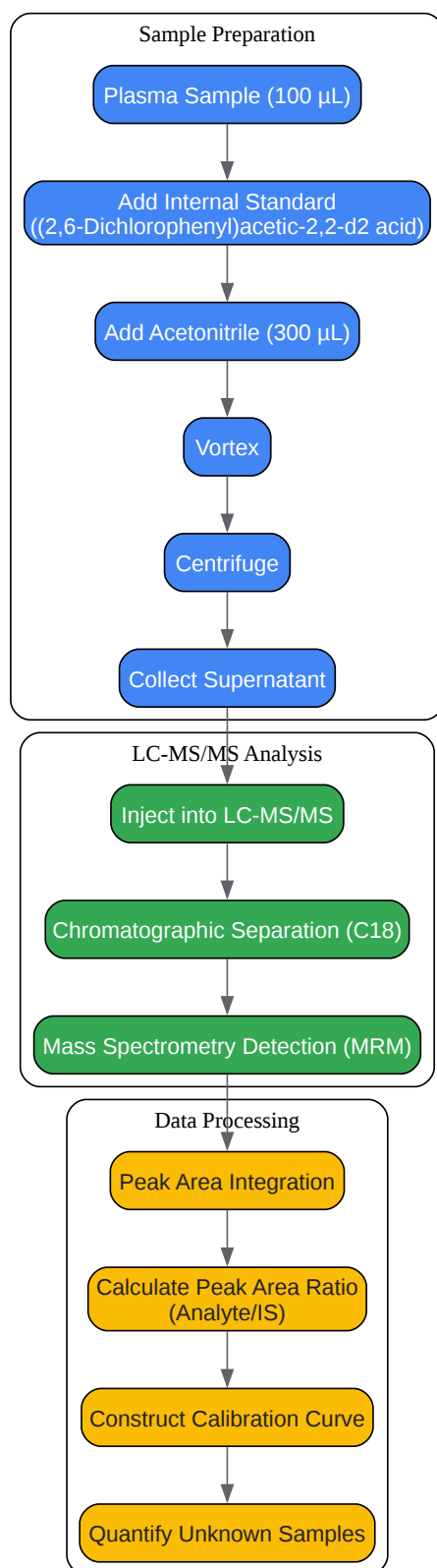
- Human plasma samples
- Diclofenac analytical standard
- **(2,6-Dichlorophenyl)acetic-2,2-d2** acid (Internal Standard, IS)
- Acetonitrile, HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Vortex mixer
- Centrifuge
- HPLC system coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
- C18 reverse-phase HPLC column

Procedure:

- Preparation of Standard and Quality Control (QC) Samples:
 - Prepare stock solutions of diclofenac and the internal standard in a suitable organic solvent (e.g., methanol or acetonitrile).
 - Prepare a series of calibration standards by spiking blank human plasma with known concentrations of diclofenac.
 - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):
 - To 100 μ L of plasma sample (calibrator, QC, or unknown), add a fixed amount of the internal standard working solution (e.g., 20 μ L of 1 μ g/mL **(2,6-Dichlorophenyl)acetic-2,2-d2** acid).
 - Add 300 μ L of cold acetonitrile to precipitate plasma proteins.

- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) Conditions:
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient elution program optimized for the separation of diclofenac and the internal standard.
 - Flow rate: 0.4 mL/min.
 - Injection volume: 5 µL.
 - Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), negative mode.
 - Multiple Reaction Monitoring (MRM) transitions:
 - Diclofenac: Precursor ion (m/z) → Product ion (m/z) (e.g., 294.0 → 250.0).
 - **(2,6-Dichlorophenyl)acetic-2,2-d2** acid (IS): Precursor ion (m/z) → Product ion (m/z) (e.g., 296.0 → 252.0).
 - Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
- Data Analysis:

- Integrate the peak areas for both diclofenac and the internal standard.
- Calculate the peak area ratio (diclofenac/internal standard).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
- Determine the concentration of diclofenac in the unknown samples by interpolating their peak area ratios from the calibration curve.

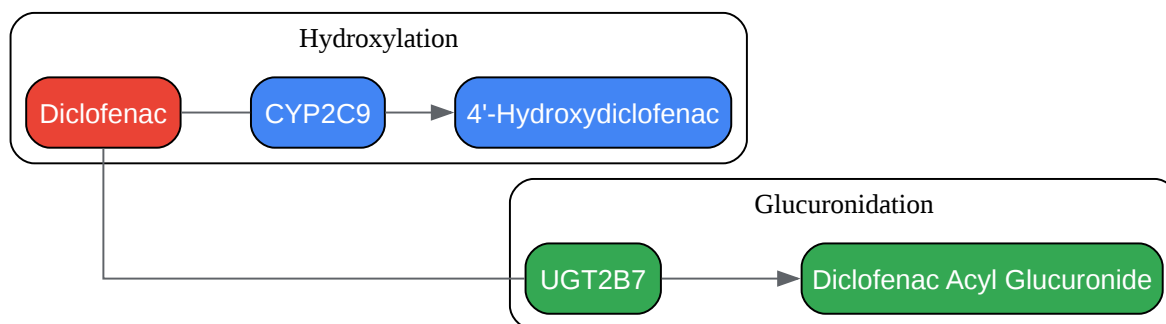


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A diagram of the bioanalytical workflow using **(2,6-Dichlorophenyl)acetic-2,2-d2 acid**.

Relevance in Metabolic Studies

The parent compound of **(2,6-Dichlorophenyl)acetic-2,2-d2** acid is closely related to the widely used nonsteroidal anti-inflammatory drug (NSAID) diclofenac. Understanding the metabolic fate of diclofenac is crucial for drug development and safety assessment. The primary metabolic pathways for diclofenac are hydroxylation, primarily mediated by the cytochrome P450 enzyme CYP2C9, and glucuronidation, catalyzed by UGT2B7.[1][2] The use of a deuterated internal standard like **(2,6-Dichlorophenyl)acetic-2,2-d2** acid is essential for accurately quantifying the parent drug and its metabolites in in vitro and in vivo metabolism studies.



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A simplified diagram of the major metabolic pathways of diclofenac.

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References

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